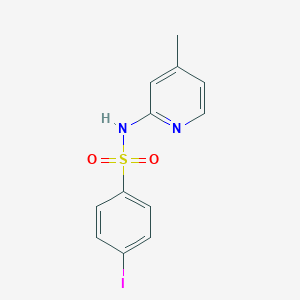![molecular formula C17H20N2 B273590 N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine](/img/structure/B273590.png)
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine, also known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a derivative of benzylidene aniline and is commonly used as a fluorescent probe for detecting biological molecules.
作用機序
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine works by binding to biological molecules and emitting fluorescence when excited by light. The mechanism of action involves the formation of a complex between N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine and the target molecule, which results in a change in the fluorescence properties of N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it is important to note that N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is a synthetic compound and should be handled with care.
実験室実験の利点と制限
One of the main advantages of using N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine in lab experiments is its high sensitivity and selectivity for detecting biological molecules. N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is also relatively easy to synthesize and is cost-effective. However, one of the limitations of using N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is its limited solubility in aqueous solutions, which can affect its performance in some experiments.
将来の方向性
There are several future directions for the use of N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine in scientific research. One potential application is in the development of new fluorescent probes for detecting specific biomolecules. N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine can also be used as a photosensitizer for targeted drug delivery in photodynamic therapy. Additionally, N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine can be modified to improve its solubility and other properties, which could expand its potential applications in various fields.
Conclusion:
In conclusion, N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine is commonly used as a fluorescent probe for detecting biological molecules and has also been used as a photosensitizer for photodynamic therapy. Although N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine has minimal toxicity and does not have any significant biochemical or physiological effects, it is important to handle it with care. There are several future directions for the use of N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine in scientific research, including the development of new fluorescent probes and targeted drug delivery systems.
合成法
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine can be synthesized through a condensation reaction between 4-dimethylaminobenzaldehyde and 1-phenylethylamine. The reaction is catalyzed by an acid catalyst and involves the formation of an imine intermediate, which is subsequently reduced to form N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine.
科学的研究の応用
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for detecting biological molecules such as proteins, DNA, and RNA. N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine has also been used as a photosensitizer for photodynamic therapy, a technique used for treating cancer and other diseases.
特性
製品名 |
N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC名 |
N,N-dimethyl-4-(1-phenylethyliminomethyl)aniline |
InChI |
InChI=1S/C17H20N2/c1-14(16-7-5-4-6-8-16)18-13-15-9-11-17(12-10-15)19(2)3/h4-14H,1-3H3 |
InChIキー |
YGWFFIMITYEUNC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)N(C)C |
正規SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)

